molecular formula C16H10ClFN4OS B6566931 2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021250-65-6

2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6566931
CAS RN: 1021250-65-6
M. Wt: 360.8 g/mol
InChI Key: NBYRWBDIKAVANG-UHFFFAOYSA-N
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Description

The compound “2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves the cyclization of bis-(2,4,6-trichlorophenyl) malonate with 2-aminothiazole and 2-amionothiadiazole derivatives . The solvent is evaporated under vacuum and the residue is extracted by EtOAc and washed by NH4Cl, dil HCl (1 N)/water and brain (NaCl) .


Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .


Chemical Reactions Analysis

The chemical reactions of thiadiazole derivatives are influenced by the nature of the substituent on the C-5 phenyl ring . Chlorobenzylated imines have shown 100% protection towards MES induced hind limb extension method with fast recovery and without neurotoxicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by the nature of the substituent on the C-5 phenyl ring . For example, the compound “2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole” has an empirical formula of C8H6ClN3S, a CAS Number of 28004-62-8, and a molecular weight of 211.67 .

Scientific Research Applications

Anticancer Activity

1,3,4-thiadiazole and its derivatives have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Antimicrobial Activity

These compounds have demonstrated a wide range of therapeutic activities, including antimicrobial activity . They could potentially be used in the treatment of various bacterial infections .

Antifungal Activity

In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also shown antifungal activity . This suggests potential use in treating fungal infections .

Antimycobacterial Activity

1,3,4-thiadiazole derivatives have demonstrated antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Analgesic and Anti-inflammatory Activities

These compounds have shown analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation .

Antipsychotic Activity

1,3,4-thiadiazole derivatives have demonstrated antipsychotic activity . This suggests potential applications in the treatment of psychiatric disorders .

Antidepressant Activity

These compounds have shown antidepressant activity . This suggests potential applications in the treatment of depression .

Anticonvulsant Activity

1,3,4-thiadiazole derivatives have demonstrated anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders .

Mechanism of Action

Thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Safety and Hazards

The safety and hazards of thiadiazole derivatives are influenced by the nature of the substituent on the C-5 phenyl ring . Chlorobenzylated imines have shown 100% protection towards MES induced hind limb extension method with fast recovery and without neurotoxicity .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential and have been the subject of considerable interest for designing new antitumor agents . Future research could focus on modifying the structure of known derivatives with documented activity to discover new, effective drugs and anticancer strategies .

properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN4OS/c1-8-2-5-13-10(6-8)14(23)22-16(20-13)24-15(21-22)19-9-3-4-12(18)11(17)7-9/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYRWBDIKAVANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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